DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE

Catalog No.
S1800457
CAS No.
135539-57-0
M.F
C11H19Cl2NSiTi 5*
M. Wt
312.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TIT...

CAS Number

135539-57-0

Product Name

DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE

Molecular Formula

C11H19Cl2NSiTi 5*

Molecular Weight

312.13

InChI

InChI=1S/C11H19NSi.2ClH.Ti/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2

SMILES

CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl

Dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride is an organometallic compound characterized by its complex structure, which includes a titanium center coordinated with a cyclopentadienyl ligand, a t-butylamido group, and two chloride ions. Its molecular formula is C15H27Cl2NSiTiC_{15}H_{27}Cl_2NSiTi, and it has a molar mass of 368.24 g/mol. This compound is notable for its use in catalysis, particularly in organic synthesis reactions and polymerization processes .

While specific reactions involving dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride are not extensively documented, it is known to function as a catalyst in various organic synthesis reactions. Transition metal complexes like this one typically facilitate reactions such as olefin polymerization, where they enable the formation of long-chain hydrocarbons from smaller alkene monomers .

The synthesis of dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride typically involves the reaction of titanium dichloride with organosilicon reagents. The process can be summarized in the following steps:

  • Reagent Preparation: Titanium dichloride is prepared or obtained.
  • Reaction Setup: The titanium dichloride is reacted with an appropriate organosilicon reagent in an organic solvent.
  • Isolation: The resulting product can be isolated through crystallization methods, often involving cooling and stirring the reaction mixture .

Dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride finds its primary application as a catalyst in organic synthesis and polymerization reactions. Its role as a metallocene complex allows it to be effective in catalyzing the polymerization of olefins, which is crucial in producing various plastics and synthetic materials .

Similar compounds to dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride include:

  • Dimethylsilyl (cyclopentadienyl) titanium dichloride: Lacks the t-butylamido group but retains similar catalytic properties.
  • Cyclopentadienyl zirconium dichloride: A zirconium analog that exhibits similar reactivity patterns in polymerization.
  • Bis(cyclopentadienyl) titanium dichloride: A more symmetrical structure that also serves as a catalyst.

Comparison Table

Compound NameKey FeaturesCatalytic Use
Dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichlorideContains t-butylamido groupOlefin polymerization
Dimethylsilyl (cyclopentadienyl) titanium dichlorideLacks amido groupOlefin polymerization
Cyclopentadienyl zirconium dichlorideZirconium-basedSimilar catalytic applications
Bis(cyclopentadienyl) titanium dichlorideSymmetrical structureCatalysis in various reactions

Uniqueness

Dimethylsilyl (t-butylamido) (cyclopentadienyl) titanium dichloride is unique due to its specific combination of ligands that enhance its catalytic efficiency and selectivity in organic synthesis compared to other transition metal complexes. The presence of both the silyl and amido groups provides distinct electronic properties that can influence reactivity patterns favorably .

Dates

Modify: 2024-02-18

Explore Compound Types